2-Fluoro-1-(pyrrolidin-1-yl)butane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-1-(pyrrolidin-1-yl)butane-1,3-dione is an organic compound with the molecular formula C8H12FNO2 It is characterized by the presence of a fluorine atom, a pyrrolidine ring, and a butane-1,3-dione moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1-(pyrrolidin-1-yl)butane-1,3-dione typically involves the reaction of fluorinated precursors with pyrrolidine and butane-1,3-dione derivatives. One common method includes the use of fluorinated acyl chlorides or fluorinated ketones as starting materials, which react with pyrrolidine under controlled conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-1-(pyrrolidin-1-yl)butane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with altered functional groups.
Substitution: The fluorine atom or other substituents can be replaced by different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups .
Wissenschaftliche Forschungsanwendungen
2-Fluoro-1-(pyrrolidin-1-yl)butane-1,3-dione has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2-Fluoro-1-(pyrrolidin-1-yl)butane-1,3-dione involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine-2,5-dione: A related compound with a similar pyrrolidine ring structure but different functional groups.
Fluorinated ketones: Compounds with similar fluorine-containing functional groups but different overall structures.
Uniqueness
2-Fluoro-1-(pyrrolidin-1-yl)butane-1,3-dione is unique due to its specific combination of a fluorine atom, pyrrolidine ring, and butane-1,3-dione moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Eigenschaften
CAS-Nummer |
650602-45-2 |
---|---|
Molekularformel |
C8H12FNO2 |
Molekulargewicht |
173.18 g/mol |
IUPAC-Name |
2-fluoro-1-pyrrolidin-1-ylbutane-1,3-dione |
InChI |
InChI=1S/C8H12FNO2/c1-6(11)7(9)8(12)10-4-2-3-5-10/h7H,2-5H2,1H3 |
InChI-Schlüssel |
KTTTUQDGSVQVPV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C(=O)N1CCCC1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.